molecular formula C3H10BrNO2S2 B043369 2-Aminoethyl methanethiosulfonate hydrobromide CAS No. 16599-33-0

2-Aminoethyl methanethiosulfonate hydrobromide

Cat. No.: B043369
CAS No.: 16599-33-0
M. Wt: 236.2 g/mol
InChI Key: DMVGEUBCWCKGMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 2-Aminoethyl Methanethiosulfonate Hydrobromide, also known as AMTS-HBr or MTSEA, are thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play a crucial role in the structure and function of these molecules .

Mode of Action

AMTS-HBr is a thiol-reactive compound . It specifically and rapidly reacts with thiols to form mixed disulfides . This reaction alters the structure and function of the target molecules, which can lead to changes in biological processes .

Biochemical Pathways

AMTS-HBr is used to probe the structures of various receptors, including the acetylcholine receptor channel , the GABA receptor channel , and lactose permease . By modifying these receptors, AMTS-HBr can affect the biochemical pathways they are involved in . For example, modification of the acetylcholine receptor can impact neurotransmission, while modification of lactose permease can affect lactose transport .

Pharmacokinetics

Given its reactivity with thiols, it is likely that amts-hbr is rapidly metabolized in the body .

Result of Action

The result of AMTS-HBr’s action depends on the specific target molecule and the biological context. For example, in the case of the acetylcholine receptor, AMTS-HBr modification can alter the receptor’s function, potentially affecting neurotransmission . Similarly, modification of lactose permease can impact lactose transport .

Action Environment

The action of AMTS-HBr can be influenced by various environmental factors. For instance, the presence of other thiol-containing molecules can compete with the target molecule for reaction with AMTS-HBr . Additionally, factors such as pH and temperature can affect the rate of the reaction between AMTS-HBr and thiols . It should be stored in a dry place, avoiding contact with oxygen, light, and humid environments .

Preparation Methods

The preparation of 2-Aminoethyl methanethiosulfonate hydrobromide typically involves a two-step synthetic route :

Chemical Reactions Analysis

2-Aminoethyl methanethiosulfonate hydrobromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid and thiol-containing compounds. The major products formed from these reactions are typically mixed disulfides .

Comparison with Similar Compounds

2-Aminoethyl methanethiosulfonate hydrobromide is unique due to its specific reactivity with thiol groups. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

2-methylsulfonylsulfanylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVGEUBCWCKGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30637186
Record name S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16599-33-0
Record name 16599-33-0
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Record name S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoethyl methanethiosulphonate hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoethyl methanethiosulfonate hydrobromide
Reactant of Route 2
2-Aminoethyl methanethiosulfonate hydrobromide
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2-Aminoethyl methanethiosulfonate hydrobromide
Reactant of Route 4
2-Aminoethyl methanethiosulfonate hydrobromide
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2-Aminoethyl methanethiosulfonate hydrobromide
Reactant of Route 6
2-Aminoethyl methanethiosulfonate hydrobromide

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